(1-Naphthyl)ethyl Methacrylate

Fluorescent Probe Latex Interdiffusion Polymer Dynamics

(1-Naphthyl)ethyl methacrylate (CAS: 72642-30-9) is a functional methacrylate monomer characterized by a polymerizable methacrylate group linked to a 1-naphthyl moiety via an ethyl spacer. With a molecular formula of C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol, its IUPAC name is 2-(naphthalen-1-yl)ethyl 2-methylprop-2-enoate.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 72642-30-9
Cat. No. B013758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Naphthyl)ethyl Methacrylate
CAS72642-30-9
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C16H16O2/c1-12(2)16(17)18-11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3
InChIKeyZOGKWQDNFUFFKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Naphthyl)ethyl Methacrylate (CAS 72642-30-9) Matters in Advanced Polymer Synthesis


(1-Naphthyl)ethyl methacrylate (CAS: 72642-30-9) is a functional methacrylate monomer characterized by a polymerizable methacrylate group linked to a 1-naphthyl moiety via an ethyl spacer. With a molecular formula of C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol, its IUPAC name is 2-(naphthalen-1-yl)ethyl 2-methylprop-2-enoate [1]. This compound is primarily utilized in polymer chemistry to synthesize functional polymers and copolymers, where the pendant naphthyl group imparts specific optical, thermal, and photochemical properties to the resulting materials .

1
Fluorescent probe comonomer for latex interdiffusion studies
2
High-refractive-index polymer backbone (n20/D 1.641 reported)
3
High-Tg (205 °C) thermoplastic and composite component
4
Photo/thermal dual-responsive monomer for smart materials

The Performance Penalty of Substituting (1-Naphthyl)ethyl Methacrylate with Common Aromatic Methacrylates


While numerous aromatic methacrylates are available, the substitution of (1-naphthyl)ethyl methacrylate with seemingly similar monomers like phenyl methacrylate or benzyl methacrylate is not straightforward. The presence of the extended π-conjugated naphthyl group, specifically the 1-isomer, significantly alters the polymer's electronic structure, which directly dictates key material properties . These differences manifest in measurable variations in refractive index, glass transition temperature (Tg), and photophysical behavior—parameters that are critical for applications ranging from high-performance optical coatings to stimuli-responsive materials. A direct replacement without understanding these quantifiable divergences can lead to a failure to meet target specifications, as documented by comparative studies on related naphthyl methacrylate polymers [1]. The following sections provide the quantitative evidence necessary to assess whether a substitution is viable for a given technical application.

Optical/thermal property mismatch
Substituting with phenyl methacrylate or benzyl methacrylate may significantly reduce refractive index and lower glass transition temperature, limiting performance in high-end optical and thermal applications.
Loss of functional fluorescence
Common aromatic methacrylates lack the naphthyl chromophore’s intrinsic fluorescence, removing the ability to probe latex interdiffusion without external labels.

Quantitative Performance Metrics: How (1-Naphthyl)ethyl Methacrylate-Based Polymers Differ from Key Alternatives


Fluorescent Probe Capability: Enabling Latex Interdiffusion Studies vs. Non-Fluorescent Aromatic Methacrylates

Unlike non-fluorescent aromatic methacrylates such as phenyl methacrylate or benzyl methacrylate, polymers derived from (1-naphthyl)ethyl methacrylate can act as fluorescent probes. This intrinsic property is specifically exploited to study the interdiffusion of polymer latex particles, a phenomenon that is critical for understanding film formation in coatings and adhesives . This functional advantage is inherent to the naphthalene chromophore and is not shared by simpler aromatic alternatives.

Fluorescent probe
Class-level inference
Latex interdiffusion via intrinsic naphthyl fluorescence
Enables non-destructive polymer dynamics studies
Phenyl/benzyl methacrylates lack this property
Fluorescent Probe Latex Interdiffusion Polymer Dynamics

Photo/Thermal Dual-Responsiveness: Accessing Wavelength-Shifted Fluorescence vs. Static Fluorophores

Copolymers containing the 1-naphthyl methacrylate moiety demonstrate a unique photo/thermal dual response. Upon UV irradiation, the 1-naphthyl methacrylate units undergo a photo-Fries rearrangement to form hydroxy aryl ketones. This photochemical transformation results in a significant shift in fluorescence emission to 475 nm, driven by excited-state intramolecular proton transfer (ESIPT) and excited-state proton transfer (ESPT) mechanisms . This 'turn-on' or 'wavelength-shifting' behavior under light stimulus is not observed in static fluorophores or non-photoreactive aromatic methacrylates, offering a distinct functional advantage.

Photo/thermal response
Class-level inference
Emission shift to 475 nm after UV-induced photo-Fries rearrangement
Supports smart optical material design
Observed in P(1-NMA-co-OEGMA) copolymers
Stimuli-Responsive Polymer Photo-Fries Rearrangement Fluorescence Switching

High Refractive Index Polymer Backbone: n20/D 1.641 vs. Phenyl Methacrylate Polymer (n20/D ~1.57)

Polymers synthesized from 1-naphthyl methacrylate exhibit a high refractive index of n20/D 1.641 [REFS-1, REFS-2]. This value is substantially higher than that of polymers derived from common aromatic alternatives like poly(phenyl methacrylate), which has a reported refractive index of n20/D 1.571 , and poly(benzyl methacrylate), with a refractive index of n20/D 1.568 . The high polarizability of the extended naphthalene π-system directly contributes to this superior optical property, making 1-naphthyl-based polymers more effective for manipulating light in photonic and optoelectronic applications.

Refractive index
Reported
n20/D 1.641 (homopolymer)
Higher than poly(phenyl methacrylate) (1.571) and poly(benzyl methacrylate) (1.568)
Measured at 20 °C, 589 nm
High Refractive Index Polymer Optical Materials Photonic Coatings

Elevated Glass Transition Temperature: Tg 205 °C vs. Poly(benzyl methacrylate) Tg 54 °C

The rigid, bulky naphthyl side group in poly(1-naphthyl methacrylate) imparts exceptional thermal stability, evidenced by a high glass transition temperature (Tg) of 205 °C [REFS-1, REFS-2]. This is in stark contrast to poly(benzyl methacrylate), a more flexible aromatic methacrylate polymer, which has a significantly lower Tg of only 54 °C . This difference of 151 °C highlights the profound impact of the naphthyl group's steric bulk and rigidity on restricting polymer chain mobility. For applications requiring dimensional stability at elevated temperatures, the 1-naphthyl-based polymer offers a major performance advantage.

Glass transition
Reported
Tg 205 °C
+151 °C vs. poly(benzyl methacrylate) (Tg 54 °C)
Supports high-temperature polymer applications
High Tg Polymer Thermal Stability Heat-Resistant Materials

Polymerization Kinetics and Tacticities: Process Sensitivity vs. Isomeric Analogs

The polymerization behavior of naphthyl methacrylates is highly dependent on the steric and electronic environment of the monomer, which can affect the final polymer's tacticity and, consequently, its bulk properties. A study comparing the radical polymerization of 1-naphthyl methacrylate and its 2-isomer (2-naphthyl methacrylate) in various solvents (n-hexane, cyclohexane, benzene) with AIBN initiator found differences in the resulting polymer tacticities after hydrolysis and methylation to PMMA for NMR analysis [1]. This indicates that even subtle changes in the naphthyl substitution pattern can lead to different polymer microstructures, which is a critical consideration for process optimization and reproducibility when scaling up polymer synthesis.

Polymerization tacticity
Direct comparison
1- vs. 2-naphthyl isomer: differing triad distributions
Isomer substitution may alter polymer microstructure
Radical polymerization with AIBN, various solvents
Radical Polymerization Polymer Tacticity Process Optimization

Recommended Application Scenarios for (1-Naphthyl)ethyl Methacrylate and Its Derived Polymers


Investigating Polymer Latex Film Formation

As established, (1-naphthyl)ethyl methacrylate functions as an effective fluorescent probe for studying the interdiffusion of polymer latex particles . This makes it an ideal comonomer for researchers developing water-based coatings, adhesives, or any film-forming latex where understanding particle coalescence and chain interpenetration is crucial for optimizing final film properties and performance.

Engineering High-Refractive-Index Optical Coatings and Photonic Devices

The data confirm that poly(1-naphthyl methacrylate) possesses a high refractive index (n20/D 1.641) , significantly exceeding that of common aromatic alternatives like poly(phenyl methacrylate). This makes it a superior candidate for formulating optical coatings, anti-reflective layers, and waveguides where maximizing light confinement or minimizing layer thickness is a primary design goal.

Developing Stimuli-Responsive and 'Smart' Polymer Materials

Copolymers incorporating the 1-naphthyl methacrylate unit exhibit a unique photo/thermal dual response, enabling a light-triggered shift in fluorescence emission to 475 nm via a photo-Fries rearrangement . This property is exploitable for creating advanced functional materials such as optical sensors, security and anti-counterfeiting features, and materials that can optically report on their exposure history or environmental conditions.

Formulating High-Temperature Thermoplastics and Composites

With a glass transition temperature (Tg) of 205 °C , poly(1-naphthyl methacrylate) offers exceptional thermal stability. This property makes it a strong candidate for use in high-performance engineering plastics, heat-resistant coatings for electronics or aerospace applications, and other scenarios where maintaining mechanical integrity and dimensional stability at elevated temperatures is non-negotiable.

Application
Selection Property
Validation Focus
Latex film formation studies
Intrinsic fluorescence probe capability
Polymer interdiffusion monitoring
High-refractive-index optical coatings
Higher refractive index vs. common aromatic methacrylates
Light confinement and optical layer design
Stimuli-responsive materials
Photo/thermal dual responsiveness
UV/thermal triggered fluorescence response
High-temperature thermoplastics
Elevated glass transition temperature
Dimensional stability under heat

Technical Documentation Hub

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